tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate
Description
tert-Butyl N-[(3-hydroxyphenyl)methylamino]carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group, a hydroxyphenyl ring, and a methylamino linkage. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The Boc group enhances stability during reactions, while the hydroxyl and methylamino substituents enable selective functionalization.
Properties
IUPAC Name |
tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-13-8-9-5-4-6-10(15)7-9/h4-7,13,15H,8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOLLCZXWKWBPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599013 | |
| Record name | tert-Butyl 2-[(3-hydroxyphenyl)methyl]hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162739-82-4 | |
| Record name | 1,1-Dimethylethyl 2-[(3-hydroxyphenyl)methyl]hydrazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162739-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-[(3-hydroxyphenyl)methyl]hydrazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30599013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
- Molecular Formula : C13H19NO4
- Molecular Weight : 253.29 g/mol
- Structure : The compound features a tert-butyl group, a hydroxyphenyl moiety, and a carbamate functional group, which contribute to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form both covalent and non-covalent bonds, influencing various biological pathways:
- Enzyme Inhibition : The hydroxy group may facilitate interactions with active sites of enzymes, leading to inhibition.
- Receptor Binding : The phenolic structure enhances binding affinity through hydrogen bonding and hydrophobic interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, compounds with similar structures were tested for cytotoxicity against human liver carcinoma (HepG2) cells and exhibited promising results .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that certain derivatives significantly reduced inflammation in carrageenan-induced rat paw edema models, showing inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .
Data Table: Biological Activity Summary
| Activity Type | Model/Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Anticancer | HepG2 | < 1.61 | |
| Anti-inflammatory | Rat Paw Edema | 39% - 54% inhibition |
Case Studies
- Anticancer Screening : A study evaluated the anticancer potential of structurally similar compounds, revealing that modifications in the hydroxyphenyl moiety significantly enhanced cytotoxicity against various cancer cell lines. The presence of electron-donating groups was crucial for activity enhancement .
- Anti-inflammatory Research : In a controlled study, derivatives of this compound were synthesized and tested for anti-inflammatory effects in animal models. Results indicated that some compounds displayed significant inhibition of edema, outperforming traditional anti-inflammatory agents .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been identified as a precursor in the synthesis of lacosamide, an anticonvulsant medication. The synthesis involves the formation of a mixed acid anhydride with isobutyl chlorocarbonate, followed by a condensation reaction with benzylamine. This method allows for the efficient production of the compound, which can then be utilized in drug formulations targeting epilepsy and neuropathic pain management .
Case Study: Lacosamide Synthesis
- Objective: To synthesize lacosamide using tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate.
- Methodology:
- Step 1: Formation of mixed acid anhydride.
- Step 2: Condensation with benzylamine.
- Step 3: Purification and characterization of the final product.
- Yield: The reported yield for this synthesis is approximately 81.6% .
Research indicates that compounds related to this compound exhibit protective effects against neurodegenerative processes. For instance, studies have shown that similar carbamate derivatives can inhibit β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. These compounds help prevent amyloid beta aggregation, thus potentially mitigating neurotoxicity .
Case Study: Neuroprotective Effects
- Objective: To evaluate the neuroprotective effects of a related compound on astrocytes exposed to amyloid beta.
- Findings:
Synthetic Methodology
This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of C–N bonds through photocatalysis. This method has been applied to synthesize aminoindoles, which are biologically significant compounds used in various therapeutic contexts.
Case Study: C–N Bond Formation
- Objective: To develop a photocatalytic method for C–N bond formation.
- Methodology:
- Utilization of tert-butyl derivatives as catalysts.
- Application of mild reaction conditions to achieve high regioselectivity.
- Outcome: Successful synthesis of aminoindoles with potential pharmaceutical applications .
Summary Table of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Synthesis precursor for lacosamide | Anticonvulsant medication |
| Neuroprotective Studies | Inhibition of amyloid beta aggregation | Alzheimer's disease research |
| Organic Synthesis | C–N bond formation via photocatalysis | Synthesis of aminoindoles |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities among tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents/Features |
|---|---|---|---|---|
| This compound | Not specified | C₁₂H₁₈N₂O₃* | ~238.28 | 3-hydroxyphenyl, methylamino, Boc group |
| tert-Butyl [(1S)-1-(3-hydroxyphenyl)ethyl]carbamate | 266369-42-0 | C₁₃H₁₉NO₃ | 237.29 | 3-hydroxyphenyl, ethyl linker, Boc group |
| tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate | 1909319-84-1 | C₁₃H₂₀N₂O₂ | 236.31 | 3-amino, 5-methylphenyl, Boc group |
| tert-Butyl N-[3-(aminomethyl)benzyl]carbamate | 68621-88-5 | C₁₃H₁₈N₂O₂ | 234.29 | 3-aminomethylphenyl, Boc group |
| tert-Butyl N-[6-(methylamino)hexyl]carbamate | CID 76179868 | C₁₂H₂₆N₂O₂ | 238.35 | Aliphatic hexyl chain, methylamino, Boc group |
*Estimated based on structural analogs.
Key Observations:
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound (pKa ~9.84) increases polarity compared to amino-substituted analogs (e.g., tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate), which are more nucleophilic and basic.
- Linker Variations: Ethyl () and hexyl () linkers alter solubility and steric effects. The hexyl chain in tert-butyl N-[6-(methylamino)hexyl]carbamate enhances lipophilicity, making it suitable for membrane permeability studies.
- Aromatic vs. Aliphatic Backbones : Aromatic derivatives (e.g., 3-hydroxyphenyl) are preferred for drug discovery due to π-π interactions, while aliphatic chains (e.g., hexyl) are used in polymer synthesis .
Preparation Methods
Reaction Mechanism and Standard Protocol
The most straightforward route involves reacting 3-hydroxyphenylmethylamine with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions. This method leverages the nucleophilic attack of the amine on the carbonyl carbon of Boc anhydride, releasing tert-butoxide and forming the carbamate bond.
Typical Procedure :
-
Reagents : 3-Hydroxyphenylmethylamine (1.0 equiv), Boc anhydride (1.1 equiv), dichloromethane (DCM, 8–10 vol).
-
Conditions : 0–20°C, 2 hours, stirring under anhydrous conditions.
-
Workup : Aqueous extraction with saturated NaHCO₃ and brine, followed by MgSO₄ drying and solvent evaporation.
Optimization and Challenges
The reaction’s success hinges on maintaining anhydrous conditions to prevent Boc group hydrolysis. While the phenolic -OH group in 3-hydroxyphenylmethylamine is less nucleophilic than the amine, competing reactions are negligible under controlled pH. Solvent choice impacts reaction kinetics: DCM provides optimal solubility, whereas polar aprotic solvents like DMF may accelerate side reactions.
Table 1: Boc Protection Method Variations
| Variation | Conditions | Yield | Reference |
|---|---|---|---|
| Standard (DCM) | 0–20°C, 2 h | >95% | |
| With TEA (base) | RT, 12 h | 90% | |
| Solvent-free (neat) | 40°C, 1 h | 85% |
Curtius Rearrangement-Mediated Synthesis
Acyl Azide Formation and Rearrangement
This method converts carboxylic acids to carbamates via acyl azide intermediates. For tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate, the starting material would require derivatization to a carboxylic acid (e.g., 3-hydroxyphenylacetic acid).
Procedure :
-
Acyl Azide Synthesis : React the carboxylic acid with di-tert-butyl dicarbonate and sodium azide in DMF at 40–75°C.
-
Curtius Rearrangement : Heat the acyl azide to form an isocyanate intermediate, trapped by tert-butanol.
-
Isolation : Purify via crystallization (hexane/ethyl acetate).
Table 2: Curtius Rearrangement Performance
Limitations and Adaptations
Aromatic acyl azides require higher rearrangement temperatures (75°C vs. 40°C for aliphatic analogs), increasing energy input. Additionally, tert-butanol must be rigorously anhydrous to avoid isocyanate hydrolysis. While this route offers an alternative to Boc protection, its multi-step nature reduces overall atom economy compared to direct methods.
Mixed Anhydride Coupling
Mixed Anhydride Formation
Adapted from lacosamide intermediate synthesis, this method activates carboxylic acids (e.g., N-Boc-protected serine) as mixed anhydrides for coupling with amines.
Procedure :
-
Anhydride Formation : Treat N-Boc-D-serine with isobutyl chlorocarbonate and N-methylmorpholine in ethyl acetate at -10°C.
-
Amine Coupling : Add 3-hydroxyphenylmethylamine, stir at 10–15°C for 2 hours.
-
Workup : Extract with dilute HCl, wash with brine, and crystallize.
Table 3: Mixed Anhydride Method Metrics
Comparative Advantages
This method avoids Boc anhydride, reducing costs for large-scale synthesis. Ethyl acetate’s low toxicity aligns with green chemistry principles, and the high yield (90–91%) surpasses traditional routes. However, the need for N-Boc-D-serine as a starting material limits its applicability to target compounds lacking amino acid backbones.
Emerging Methods: CO₂ Utilization
Three-Component Coupling
Recent advancements employ CO₂ as a carbonyl source, reacting amines and alkyl halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Procedure :
-
Bubble CO₂ into a suspension of 3-hydroxyphenylmethylamine, tert-butyl bromide, Cs₂CO₃, and TBAI in DMF.
Table 4: CO₂-Based Carbamate Synthesis
Mechanistic Insights
TBAI enhances reactivity by stabilizing the carbamate anion through ion pairing, minimizing overalkylation. While tert-butyl halides are less reactive due to steric hindrance, this method offers a sustainable alternative by utilizing CO₂.
Comparative Analysis of Methods
Table 5: Method Comparison
| Method | Yield | Scalability | Cost | Green Metrics |
|---|---|---|---|---|
| Boc Protection | >95% | High | Low | Moderate |
| Curtius Rearrangement | 85% | Moderate | High | Low |
| Mixed Anhydride | 90% | High | Medium | High |
| CO₂ Utilization | 78% | Moderate | Low | High |
-
Boc Protection is optimal for small-scale synthesis due to simplicity and high yield.
-
Mixed Anhydride suits industrial applications with solvent recovery and low toxicity.
-
CO₂ Utilization holds promise for sustainability but requires tert-butyl halide optimization.
Q & A
Q. What are the established synthetic routes for tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves carbamate formation via coupling reactions. A common approach is the condensation of tert-butyl carbamate precursors with substituted amines or phenols. For example:
- Step 1 : React tert-butyl 2-aminoethylcarbamate with 3-hydroxybenzaldehyde in methanol under molecular sieve dehydration .
- Step 2 : Use coupling reagents like EDCI/HOBt to activate the carbamate group for nucleophilic attack by the amine .
Q. Table 1: Optimization of Reaction Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 0–25°C | 72–85 | |
| Molecular Sieve 3Å | Methanol | 20°C | 92 | |
| TFA (deprotection) | DCM | RT | 89 |
Q. Key Considerations :
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: Structural elucidation requires a combination of techniques:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the tert-butyl group (δ 1.4 ppm for 9H) and aromatic protons (δ 6.5–7.2 ppm for 3-hydroxyphenyl) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the methylamino region .
X-ray Crystallography : Used to determine stereochemistry and hydrogen-bonding patterns in crystalline derivatives .
GC/MS or LC-MS : Verify molecular ion peaks ([M+H]⁺ at m/z ~265) and fragmentation pathways .
Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., PubChem data) to validate assignments .
Q. How should this compound be stored to ensure stability?
Methodological Answer: Stability is influenced by:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Light Sensitivity : Protect from UV exposure due to the phenolic –OH group .
- pH Sensitivity : Avoid strong acids/bases (e.g., TFA, NaOH) to prevent carbamate cleavage .
Q. Table 2: Stability Under Various Conditions
| Condition | Degradation Time (50% loss) | Reference |
|---|---|---|
| Aqueous pH 7.4, 25°C | 14 days | |
| Dry N₂, –20°C | >1 year |
Advanced Research Questions
Q. How can enantiomeric purity of this compound derivatives be ensured during synthesis?
Methodological Answer: Chiral resolution strategies include:
Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate enantiomers (α > 1.5) .
Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during coupling steps .
Circular Dichroism (CD) : Monitor optical activity at 220–260 nm to confirm purity .
Case Study : A derivative with (R)-configuration showed 98% ee via HPLC, while (S)-enantiomer required recrystallization in ethyl acetate/hexane .
Q. What computational methods are used to predict the reactivity of this compound in drug discovery?
Methodological Answer:
DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to study intramolecular H-bonding between –NH and –OH groups .
- Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict solubility .
Docking Studies : Model interactions with biological targets (e.g., kinases) using AutoDock Vina .
Example : MD simulations revealed that the tert-butyl group stabilizes the compound in hydrophobic binding pockets .
Q. How can researchers resolve contradictory data in reaction kinetics studies of this carbamate?
Methodological Answer: Contradictions often arise from:
- Solvent Polarity : Polar solvents accelerate hydrolysis but slow coupling reactions. Re-evaluate using Kamlet-Taft solvent parameters .
- Impurity Interference : Use preparative HPLC to isolate intermediates and re-test kinetics .
- Temperature Gradients : Ensure precise control (±0.1°C) via jacketed reactors .
Case Study : A reported 72% yield discrepancy was traced to residual water in DMF; switching to anhydrous DMF increased yield to 85% .
Q. What strategies optimize the scalability of this compound synthesis?
Methodological Answer:
Flow Chemistry :
- Use microreactors for exothermic coupling steps (residence time: 5–10 min) .
Catalyst Recycling : Immobilize EDCI on silica gel to reduce reagent waste .
Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress .
Q. Table 3: Scalability Comparison
| Batch Size (g) | Method | Purity (%) | Reference |
|---|---|---|---|
| 10 | Batch (EDCI) | 95 | |
| 100 | Flow (microreactor) | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
